N-[2-(cyclohexylsulfanyl)ethyl]-2-[(4-methylphenyl)sulfanyl]acetamide
Overview
Description
N-[2-(cyclohexylsulfanyl)ethyl]-2-[(4-methylphenyl)sulfanyl]acetamide is an organic compound that features both cyclohexyl and 4-methylphenyl groups attached to a sulfanyl-ethyl-acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohexylsulfanyl)ethyl]-2-[(4-methylphenyl)sulfanyl]acetamide typically involves the following steps:
Formation of the sulfanyl-ethyl intermediate: This can be achieved by reacting 2-chloroethylamine hydrochloride with cyclohexylthiol in the presence of a base such as sodium hydroxide.
Acylation: The intermediate is then acylated using 2-bromo-2-[(4-methylphenyl)sulfanyl]acetyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohexylsulfanyl)ethyl]-2-[(4-methylphenyl)sulfanyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted acetamides.
Scientific Research Applications
N-[2-(cyclohexylsulfanyl)ethyl]-2-[(4-methylphenyl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of N-[2-(cyclohexylsulfanyl)ethyl]-2-[(4-methylphenyl)sulfanyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl groups can form reversible covalent bonds with thiol groups in proteins, potentially inhibiting their activity. Additionally, the compound may interact with cell membranes, altering their properties and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-1,2-phenylenediamine: This compound has a similar structure but with a chlorophenyl group instead of a cyclohexyl group.
2-Aminoethyl methacrylate hydrochloride: This compound features an aminoethyl group similar to the sulfanyl-ethyl group in N-[2-(cyclohexylsulfanyl)ethyl]-2-[(4-methylphenyl)sulfanyl]acetamide.
Uniqueness
This compound is unique due to the presence of both cyclohexyl and 4-methylphenyl groups, which confer specific steric and electronic properties. These features can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(2-cyclohexylsulfanylethyl)-2-(4-methylphenyl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NOS2/c1-14-7-9-16(10-8-14)21-13-17(19)18-11-12-20-15-5-3-2-4-6-15/h7-10,15H,2-6,11-13H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTLINNFLWRVDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NCCSC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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